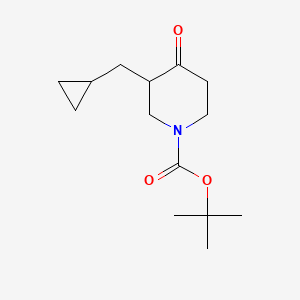

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate

描述

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate (molecular formula: C₁₄H₂₃NO₃, molecular weight: 253.34 g/mol) is a piperidine-derived compound featuring a cyclopropylmethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This molecule is widely utilized in pharmaceutical and organic synthesis as a versatile building block, particularly for introducing constrained cyclopropane motifs into drug candidates . Its purity (≥95%) and commercial availability through suppliers like Enamine Ltd. make it a practical choice for medicinal chemistry applications .

The 4-oxo (ketone) group in the piperidine ring enhances reactivity for further functionalization, while the Boc group facilitates selective deprotection under acidic conditions. The cyclopropylmethyl substituent introduces steric and electronic effects that influence conformational flexibility and metabolic stability, distinguishing it from simpler alkyl-substituted analogs.

属性

IUPAC Name |

tert-butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNFYESXEUOWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclopropylmethyl halide reacts with the piperidine ring.

Formation of the Ketone Group: The ketone group can be introduced via oxidation of the corresponding alcohol or through a Friedel-Crafts acylation reaction.

Addition of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to ensure precise control over reaction conditions and to minimize side reactions .

化学反应分析

Types of Reactions

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate is being investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it suitable for the development of therapeutic agents.

- Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase (AChE), with studies showing an IC50 value of 70 nM against electric eel AChE. This suggests potential applications in cognitive enhancement therapies.

- Antimicrobial Activity : The compound has demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development. Further optimization could enhance its efficacy against resistant strains.

- Antitumor Properties : Preliminary studies suggest that it may possess antitumor activity, warranting further investigation in cancer therapeutics.

2. Biological Research

In biological research, the compound is utilized to study the interactions of piperazine derivatives with biological targets. Its unique structure aids in the design of enzyme inhibitors and receptor modulators.

- Neuroprotective Effects : Studies have indicated that derivatives of this compound can prevent neuroinflammation by upregulating protective proteins like Nrf2, which may enhance cognitive function and protect against neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.

Case Study 1: Neuroprotective Effects

A study published in MDPI highlighted the compound's ability to inhibit AChE effectively. The research involved testing various derivatives and measuring their effects on neuroinflammation and cognitive function enhancement.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, this compound showed significant activity against multiple bacterial strains. This research is pivotal for developing new antibiotics targeting resistant bacterial infections.

作用机制

The mechanism of action of tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

tert-Butyl 3-(4-Fluorophenyl)-4-oxopiperidine-1-carboxylate (C₁₆H₂₀FNO₃, MW: 293.34 g/mol)

- Key Difference : Replacement of cyclopropylmethyl with a 4-fluorophenyl group.

- However, the rigid phenyl group reduces conformational flexibility compared to the cyclopropane ring .

- Applications : Preferred in kinase inhibitors where aromatic stacking is critical.

tert-Butyl 3-(((tert-Butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (C₁₇H₃₃NO₄Si, MW: 343.53 g/mol)

- Key Difference : Introduction of a silyl-protected hydroxymethyl group.

- Impact: The bulky tert-butyldimethylsilyl (TBS) group improves solubility in nonpolar solvents and stabilizes intermediates during multi-step syntheses. However, the increased steric hindrance may slow reaction kinetics .

- Applications : Used in nucleoside analogs and prodrug strategies requiring orthogonal protection.

tert-Butyl 3-Ethyl-4-oxopiperidine-1-carboxylate (C₁₂H₂₁NO₃, MW: 227.30 g/mol)

- Key Difference : Substitution with a simple ethyl group.

- Impact : Reduced steric bulk compared to cyclopropylmethyl enhances rotational freedom but lowers metabolic stability. The absence of cyclopropane diminishes strain energy, affecting target selectivity .

- Applications : Common in early-stage lead optimization for rapid SAR studies.

Modifications to the Oxo Group and Piperidine Core

tert-Butyl 3-Acetylpiperidine-1-carboxylate (C₁₂H₂₁NO₃, MW: 227.30 g/mol)

- Key Difference : Replacement of 4-oxo with a 3-acetyl group.

- Impact: Shifts the reactive ketone position, altering regioselectivity in nucleophilic additions. The acetyl group may participate in keto-enol tautomerism, complicating purification .

- Applications : Explored in antidiabetic agents targeting acetyl-CoA metabolism.

tert-Butyl 4-Oxohexahydro-1H-isoindole-2(3H)-carboxylate (C₁₃H₂₁NO₃, MW: 239.31 g/mol)

Functional Group Additions

tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (C₁₃H₂₅NO₅S, MW: 307.41 g/mol)

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Reactivity and Application Profiles

生物活性

tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

- Molecular Formula : C14H23NO3

- Molecular Weight : 251.34 g/mol

- CAS Number : 1260675-70-4

The biological activity of this compound primarily involves its interaction with various biological targets. It has been studied as a potential inhibitor of specific enzymes and receptors, particularly those involved in metabolic pathways and signaling processes.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties, showing effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. A notable study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects, potentially through the modulation of neuroinflammatory pathways. Animal models have shown reduced markers of inflammation and improved cognitive function following treatment with this compound.

Case Studies

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable distribution characteristics. Toxicological assessments have shown that at therapeutic doses, the compound exhibits a low toxicity profile with no significant adverse effects noted in animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。